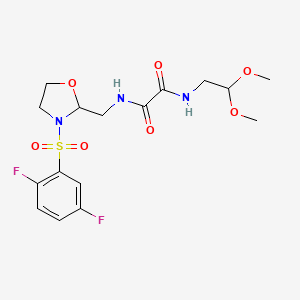

N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide

描述

N1-((3-((2,5-Difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide is a synthetic organic compound featuring a sulfonyl-substituted oxazolidine core linked to an oxalamide backbone. The molecule integrates a 2,5-difluorophenylsulfonyl group, an oxazolidin-2-ylmethyl moiety, and a dimethoxyethyl side chain. For instance, sulfonamide derivatives are well-documented in pesticide development , while oxazolidinones are associated with antibacterial activity .

属性

IUPAC Name |

N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(2,2-dimethoxyethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F2N3O7S/c1-26-14(27-2)9-20-16(23)15(22)19-8-13-21(5-6-28-13)29(24,25)12-7-10(17)3-4-11(12)18/h3-4,7,13-14H,5-6,8-9H2,1-2H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUJHKOZPISPTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=C(C=CC(=C2)F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F2N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H20F2N4O5S, featuring an oxazolidine ring and a sulfonyl group, which contribute to its biological reactivity. The presence of the difluorophenyl group enhances lipophilicity, potentially improving biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H20F2N4O5S |

| Molecular Weight | 394.41 g/mol |

| CAS Number | 868983-50-0 |

Antimicrobial Properties

Research indicates that compounds containing oxazolidine moieties often exhibit antimicrobial activity , particularly against gram-positive bacteria. The unique structural features of this compound may enhance its efficacy in this regard. Studies have shown that similar oxazolidine derivatives can inhibit bacterial protein synthesis by targeting the ribosomal subunit, which is a critical mechanism for their antibacterial action.

The mechanism of action for this compound involves interaction with specific enzymes or receptors within biological systems. Understanding these interactions is crucial for elucidating its pharmacodynamics. Preliminary studies suggest that it may interfere with bacterial cell wall synthesis or protein production pathways.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Oxazolidine Ring : Starting materials undergo cyclization to form the oxazolidine structure.

- Sulfonation : The introduction of the sulfonyl group enhances reactivity.

- Side Chain Modifications : Various alkyl or aryl groups are attached to the nitrogen atoms to optimize biological activity.

These synthetic routes demonstrate the complexity involved in producing this compound while highlighting its potential utility in pharmaceutical applications.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

-

Antibacterial Efficacy : A study demonstrated that oxazolidine derivatives exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus.

- Findings : Compounds showed minimum inhibitory concentrations (MIC) below 10 µg/mL.

-

Cytotoxicity Assays : In vitro assays indicated that certain derivatives had cytotoxic effects on cancer cell lines, suggesting potential antitumor activity.

- Results : IC50 values ranged from 5 to 15 µM across different cell lines.

- Pharmacokinetics Studies : Evaluations of absorption, distribution, metabolism, and excretion (ADME) properties indicate favorable profiles for oral administration.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups or pharmacophores. Below is a detailed analysis:

Oxazolidinone-Containing Compounds

- Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide): Structural Similarities: Both compounds contain an oxazolidinone ring. Oxadixyl’s oxazolidinyl group is linked to a methoxyacetamide chain, while the target compound uses an oxalamide bridge. Functional Differences: Oxadixyl lacks the sulfonyl group and fluorine substituents present in the target compound. Its efficacy as a fungicide suggests that the oxazolidinone moiety contributes to bioactivity, but the absence of fluorine may reduce metabolic stability compared to fluorinated analogs.

Sulfonamide/Sulfonyl Derivatives

Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide) :

- Structural Similarities : Both compounds feature a difluorophenyl group and a sulfonyl linkage. Flumetsulam’s triazolopyrimidine-sulfonamide structure is used as a herbicide .

- Key Differences : The target compound replaces the triazolopyrimidine with an oxazolidine ring and introduces a dimethoxyethyl side chain. These modifications likely alter binding affinity and solubility.

- Metsulfuron Methyl Ester (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate): Structural Similarities: Shares a sulfonylurea backbone, which is critical for herbicidal activity . Divergence: The target compound lacks the triazine ring and benzoate ester, instead prioritizing oxazolidine and oxalamide groups. This divergence may reduce cross-reactivity with acetolactate synthase (ALS), a common target for sulfonylurea herbicides .

Fluorinated Aromatic Compounds

- Dichlofluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide): Similarities: Both incorporate fluorine atoms on aromatic systems, enhancing lipophilicity and resistance to enzymatic degradation. Contrasts: Dichlofluanid’s sulfenamide group and chlorine substituents distinguish it from the target’s sulfonyl-oxazolidine framework. Its use as a fungicide implies fluorinated aromatics enhance broad-spectrum activity.

Data Table: Structural and Functional Comparison

Research Findings and Hypotheses

- Bioactivity Potential: The combination of sulfonyl, oxazolidinone, and fluorinated aromatic groups in the target compound suggests dual agrochemical applications (e.g., antifungal and herbicidal activity), as seen in dichlofluanid and flumetsulam .

- Synthesis Challenges : The dimethoxyethyl side chain introduces synthetic complexity, requiring optimized conditions (e.g., DMF/LiH for coupling reactions, as seen in analogous syntheses ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。